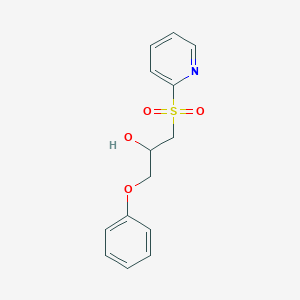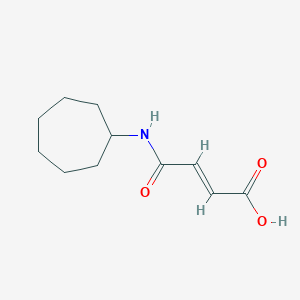
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a pyridylsulfonyl group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Phenoxy Group: This can be achieved through the reaction of phenol with an appropriate halide under basic conditions.
Introduction of the Pyridylsulfonyl Group: This step involves the sulfonylation of a pyridine derivative, often using sulfonyl chlorides in the presence of a base.
Coupling with Propanol: The final step involves the coupling of the phenoxy and pyridylsulfonyl intermediates with a propanol derivative, often under acidic or basic conditions to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Substitution: The phenoxy and pyridylsulfonyl groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which 1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL exerts its effects is complex and involves multiple molecular targets and pathways. The phenoxy and pyridylsulfonyl groups allow the compound to bind to specific proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL can be compared to other compounds with similar structures, such as:
Phenoxypropanol Derivatives: These compounds share the phenoxypropanol backbone but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridylsulfonyl Compounds: These compounds contain the pyridylsulfonyl group but may have different backbones, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
1-phenoxy-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-12(10-19-13-6-2-1-3-7-13)11-20(17,18)14-8-4-5-9-15-14/h1-9,12,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHYXDVUYXQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CS(=O)(=O)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylpropanamide](/img/structure/B5406149.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5406161.png)
![4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5406170.png)

![N-cyclopropyl-4-{[2-(methoxymethyl)-5-pyrimidinyl]methyl}-2-piperazinecarboxamide](/img/structure/B5406194.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5406205.png)
![1-(3-{[(2-fluorophenyl)(methyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5406213.png)
![N-(4-hydroxyphenyl)-6-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B5406221.png)
![N-[2-(3-phenylpiperidin-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5406244.png)

![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5406251.png)
![3-({3-[benzyl(methyl)amino]-1-piperidinyl}carbonyl)-6-ethyl-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5406256.png)
![3-(Butylsulfanyl)-6-(6-nitro-1,3-benzodioxol-5-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5406262.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5406264.png)
